molecular formula C17H18N4O2S B323257 4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide

4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide

Cat. No.: B323257
M. Wt: 342.4 g/mol
InChI Key: QBDZBORHHQOUNN-UHFFFAOYSA-N
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Description

4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide is a complex organic compound with a unique structure that includes an anilinocarbonothioyl group, a hydrazino group, and a phenylbutanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide typically involves the reaction of aniline with carbon disulfide to form an anilinocarbonothioyl intermediate. This intermediate is then reacted with hydrazine to form the hydrazino derivative. Finally, the hydrazino derivative is coupled with a phenylbutanamide moiety under specific reaction conditions, such as controlled temperature and pH, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Scientific Research Applications

4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[2-(anilinocarbothioyl)hydrazino]-4-oxo-N-phenylbutanamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

4-oxo-N-phenyl-4-[2-(phenylcarbamothioyl)hydrazinyl]butanamide

InChI

InChI=1S/C17H18N4O2S/c22-15(18-13-7-3-1-4-8-13)11-12-16(23)20-21-17(24)19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,22)(H,20,23)(H2,19,21,24)

InChI Key

QBDZBORHHQOUNN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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